4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine
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Overview
Description
4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is a chemical compound with the CAS Number: 1461708-62-2 . It has a molecular weight of 288.22 . The IUPAC name for this compound is 4-(1H-benzo[d]imidazol-2-yl)cyclohexan-1-amine dihydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3.2ClH/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 288.22 .Scientific Research Applications
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of heterocyclic compounds reveals the potential of using derivatives of benzodiazoles, such as 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine, in creating a wide range of complex organic molecules. These compounds serve as key intermediates in synthesizing acyclic, cyclic, and heterocyclic compounds, showcasing their versatility in organic synthesis. For example, arylmethylidene derivatives of furanones, when reacted with amines, produce a broad spectrum of compounds including amides, pyrrolones, and various heterocycles, demonstrating the compound's utility in synthesizing complex organic structures (Kamneva, Anis’kova, & Egorova, 2018).
Catalysis and Material Science
Studies on metalloporphyrin-catalyzed reactions highlight the significance of heterocyclic compounds in facilitating the functionalization of saturated C-H bonds, a crucial process in organic synthesis and material science. This research underscores the role of such compounds in developing new catalysts that can promote efficient and selective chemical transformations, which are fundamental in synthesizing pharmaceuticals and materials (Che, Lo, Zhou, & Huang, 2011).
Medicinal Chemistry and Pharmacology
Benzothiazole derivatives, closely related to this compound, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This makes them valuable scaffolds in medicinal chemistry for developing new therapeutic agents. The synthesis and evaluation of benzothiazole derivatives are ongoing, with some compounds showing potential as antitumor agents, highlighting the importance of this chemical class in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVOUGGOKEIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171196-07-7 |
Source
|
Record name | (1s,4s)-4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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